molecular formula C7H10ClNO B2371450 3-Tert-butyl-5-chloro-1,2-oxazole CAS No. 1314930-97-6

3-Tert-butyl-5-chloro-1,2-oxazole

Cat. No.: B2371450
CAS No.: 1314930-97-6
M. Wt: 159.61
InChI Key: NTOFOPKWYDOUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-5-chloro-1,2-oxazole is a chemical compound with the molecular formula C7H10ClNO . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms is substituted with a tert-butyl group and another carbon atom is substituted with a chlorine atom .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 159.62 .

Scientific Research Applications

Herbicidal Activities

3-Tert-butyl-5-chloro-1,2-oxazole derivatives have been found to exhibit significant herbicidal activities. Research indicates these compounds can be effective against both broadleaf and narrowleaf weeds. For example, specific derivatives like 5-tert-butyl-4-chloro-3-[4-chloro-2-fluoro-5-(2-propynyloxy)phenyl]-4-oxazolin-2-one displayed remarkable herbicidal properties without damaging rice in paddy fields. This highlights their potential for agricultural applications (Kudo et al., 1998).

Organic Synthesis

This compound and its derivatives play a crucial role in organic synthesis. For example, they are involved in oxidative cross-dehydrogenative coupling via C(sp2)–H bond functionalization. This process has been utilized for regioselective direct C-3 acylation/benzoylation of 2H-Indazoles, showcasing a versatile method for the synthesis of diverse organic compounds (Sharma et al., 2021).

Chemical Properties and Reactions

Research in the isoxazole series, including this compound, has provided insights into the chemical properties and reactions of these compounds. Studies have shown smooth conversion of 3,5-diarylisoxazoles to 4-chloro derivatives, which is critical for understanding their chemical behavior and potential applications (Sokolov & Yudintseva, 1973).

Ligand Design in Chemistry

The compound has relevance in ligand design, particularly in the formation of water-soluble analogs for catalysis and enzyme modeling. Its derivatives have been used to create bulky tris(triazolyl)borate ligands, which could lead to functional models for enzyme active sites in aqueous environments (Jernigan et al., 2007).

Antifungal Activity

Some isoxazole derivatives generated from this compound have been found to possess significant antifungal activity. This indicates their potential in developing new antifungal agents and treatments (Dai et al., 2019).

Corrosion Inhibition

Derivatives of this compound have been used as corrosion inhibitors. Studies show their effectiveness in preventing corrosion of mild steel in acidic environments, suggesting industrial applications in metal protection (Moretti, Guidi, & Fabris, 2013).

Properties

IUPAC Name

3-tert-butyl-5-chloro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOFOPKWYDOUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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